molecular formula C14H18N6 B11435386 4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine

4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B11435386
M. Wt: 270.33 g/mol
InChI Key: PWAYOGTYDMKHKF-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C14H17N7. . The compound features a pyrimidine ring substituted with hydrazinyl and phenylpiperazinyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is facilitated by the compound’s hydrazinyl and phenylpiperazinyl groups, which form key interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H18N6

Molecular Weight

270.33 g/mol

IUPAC Name

[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C14H18N6/c15-18-13-10-14(17-11-16-13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2,(H,16,17,18)

InChI Key

PWAYOGTYDMKHKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NN

Origin of Product

United States

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